Camelliaside C

Description

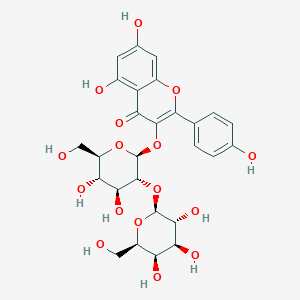

Structure

2D Structure

3D Structure

Properties

CAS No. |

152390-63-1 |

|---|---|

Molecular Formula |

C27H30O16 |

Molecular Weight |

610.5 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17+,18-,20+,21+,22-,25-,26+,27+/m1/s1 |

InChI Key |

LKZDFKLGDGSGEO-MUKUJDNJSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Other CAS No. |

152390-63-1 |

Synonyms |

camelliaside C kaempferol 3-O-beta-D-galactopyranosyl-(1-2)-beta-D-glucopyranoside |

Origin of Product |

United States |

Phytochemical Occurrence and Methodologies for Isolation and Purification

Natural Occurrence and Distribution in Plant Species

Camelliaside C is not ubiquitous in the plant kingdom but has been specifically identified in several species of the Camellia genus and detected in at least one other genus. The following subsections outline its known natural sources.

Isolation from Camellia sinensis (Tea Seed Cake, Tea Leaves)

The primary and most well-documented source of this compound is Camellia sinensis, the plant species from which tea is derived. nih.govwikipedia.org It has been successfully isolated from both the "tea seed cake" and the leaves of this plant. nih.govjst.go.jpasianpubs.orgresearchgate.net Tea seed cake, a byproduct of tea oil extraction from the seeds of C. sinensis, has been shown to be a particularly rich source of this compound. nih.govjst.go.jp The isolation of this compound from this readily available biomass highlights a valuable use for a product that might otherwise be considered waste. asianpubs.org Research has confirmed the presence of this compound in both water and n-butanol extracts of tea seed. asianpubs.org

The structure of this compound was determined to be kaempferol (B1673270) 3-O-beta-D-galactopyranosyl-(1-->2)-beta-D-glucopyranoside through various spectroscopic methods and enzymatic transformation. nih.govjst.go.jp

Presence in Camellia japonica Extracts

This compound has also been reported in extracts of Camellia japonica. nofamerica.comresearchgate.net While not as extensively studied for this compound as C. sinensis, the presence of this compound in C. japonica suggests a broader distribution within the Camellia genus. researchgate.net Extracts from the flowers of C. japonica have been noted to contain Camelliosides A, B, C, and D. nofamerica.comnof.co.jp

Identification in Camellia nitidissima

Camellia nitidissima, known for its distinctive golden-yellow flowers, is another species where this compound has been identified. oup.comnih.gov Research has confirmed its presence in the petals of this plant. oup.com In a notable genetic engineering study, the biosynthetic pathway for flavonols from C. nitidissima was reconstructed in tomatoes, which then produced this compound, a compound not naturally found in them. agronews.uahortidaily.com

Association with Camellia oleifera

This compound is also associated with Camellia oleifera, a species cultivated for its seed oil. researchgate.netwikipedia.org The defatted seeds, similar to the tea seed cake of C. sinensis, are a source of this flavonol glycoside. researchgate.net Studies have identified Camelliaside A, a related compound, in the methanol (B129727) extract of C. oleifera seed pomace. chemsrc.commedchemexpress.com

Detection in Other Genera (e.g., Astragalus glycyphyllos)

Interestingly, the occurrence of this compound is not strictly limited to the Camellia genus. It has also been detected in Astragalus glycyphyllos, a perennial herbaceous plant. pensoft.netsci-hub.box Specifically, the rare triglycoside has been identified in the aerial parts of this species. pensoft.net This finding is significant as it suggests potential chemotaxonomic links and broadens the known natural sources of this compound.

Advanced Extraction Strategies from Plant Biomass

The isolation and purification of this compound from plant materials involve several stages, beginning with extraction. Traditional methods often employ solvent extraction with water or alcohols like n-butanol. asianpubs.org The powdered plant material, such as tea seed, is typically macerated in hot water, followed by partitioning with different solvents to separate compounds based on their polarity. asianpubs.org

Modern chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), have become essential for the effective separation and purification of this compound from crude extracts. asianpubs.org This method allows for precise separation, yielding the pure compound for further analysis and research. asianpubs.org

More advanced and emerging extraction technologies are also being explored for their potential to improve efficiency and yield while being more environmentally friendly. These include:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing the release of target compounds. mdpi.comnumberanalytics.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. mdpi.comnumberanalytics.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, often carbon dioxide, as the extraction solvent, offering high selectivity and leaving no residual solvent. mdpi.comnih.gov

Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures to increase extraction efficiency. celignis.com

These advanced strategies offer the potential for higher recovery of this compound and other bioactive compounds from plant biomass, reduced solvent consumption, and shorter extraction times, making the process more sustainable and economically viable. mdpi.comnih.gov

Pre-treatment Techniques for Enhanced Compound Recovery

Pre-treatment of the plant material can significantly enhance the efficiency of extraction. Common techniques include drying, grinding, and enzymatic hydrolysis.

Grinding the plant material, such as tea seeds, into a fine powder increases the surface area available for solvent interaction, thereby improving the extraction yield. asianpubs.org Some studies have also explored the effects of different pre-treatment methods like hot air, steaming, and pulsation on camellia seeds before oil extraction, which can consequently affect the composition of the remaining cake used for flavonoid extraction. frontiersin.org

Enzymatic pre-treatment has also been investigated to break down cell walls and facilitate the release of intracellular compounds. For instance, the use of enzymes like cellulase (B1617823) can improve the extraction efficiency of bioactive compounds from plant materials. nih.gov Another technique, steam explosion, has been applied to Camellia seed to increase oil yield and may also impact the subsequent extraction of other compounds from the seed cake. cabidigitallibrary.org

Chromatographic and Spectroscopic Purification Approaches

Following initial extraction and partitioning, further purification is necessary to isolate this compound to a high degree of purity. This is typically achieved through a combination of chromatographic and filtration techniques.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC for Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation and purification of this compound from the crude n-butanol extract. asianpubs.org This method separates compounds based on their hydrophobicity.

A C18 column is commonly used as the stationary phase. asianpubs.org The mobile phase typically consists of a gradient mixture of an aqueous solvent (often with a small amount of acid like acetic acid to improve peak shape) and an organic solvent, such as acetonitrile (B52724). asianpubs.org

A specific RP-HPLC method for this compound separation involves a linear gradient of the mobile phase. asianpubs.org The gradient starts with a higher proportion of the aqueous phase and gradually increases the proportion of the organic phase. For example, a gradient might run from an A/B ratio of 85/15 to 65/35 over 50 minutes, where A is water with 0.1% acetic acid and B is acetonitrile with 0.1% acetic acid. asianpubs.org This gradient allows for the effective separation of this compound from other compounds in the extract. asianpubs.org

Table 2: RP-HPLC Parameters for this compound Purification

| Parameter | Specification |

|---|---|

| Column | C18 |

| Mobile Phase A | Water/Acetic Acid (99.9/0.1 vol. %) |

| Mobile Phase B | Acetonitrile/Acetic Acid (99.9/0.1 vol. %) |

| Gradient | Linear gradient from 85/15 (A/B) to 65/35 (A/B) over 50 minutes |

| Detection | UV detector |

This table outlines a set of reported parameters for the successful separation of this compound using reversed-phase high-performance liquid chromatography. asianpubs.org

Membrane Filtration and Concentration Procedures

Before HPLC analysis and for general purification, membrane filtration is an essential step. asianpubs.org It is used to remove particulate matter and for concentration.

The crude extract is typically filtered to remove any suspended solids. asianpubs.org Following solvent extraction and partitioning, the extract is often concentrated under a vacuum. asianpubs.org A final filtration step using a micro-membrane filter, such as a 0.2 µm membrane, is performed on the extract before it is injected into the HPLC system. asianpubs.org This ensures that the sample is free of any particles that could clog the HPLC column.

Ceramic membrane filtration has also been explored for the purification of camellia oil, which could have implications for the by-products used for flavonoid extraction. mdpi.com These membranes can be used to remove impurities like phospholipids. mdpi.com

Biosynthetic Pathways and Molecular Regulation

Flavonoid Biosynthesis in Camellia Species

The foundation for the synthesis of Camelliaside C and other flavonoids in Camellia is the phenylpropanoid pathway, which provides the essential precursors. A series of enzymatic steps then modify these precursors to generate the diverse array of flavonoids observed in these plants.

The biosynthesis of flavonoids, including the precursors to this compound, commences with the phenylpropanoid pathway. mdpi.comresearchgate.net This metabolic route begins with the amino acid phenylalanine. nih.gov The initial and rate-limiting step is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL). mdpi.comfrontiersin.org Subsequent reactions catalyzed by cinnamic acid 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) produce p-coumaroyl-CoA, a critical intermediate that serves as the entry point into the flavonoid-specific branch of the pathway. mdpi.comnih.gov This integration ensures a steady supply of the foundational C6-C3-C6 skeleton required for all flavonoid structures. frontiersin.org

The synthesis of flavonols like the aglycone of this compound is governed by a series of key enzymes, each encoded by specific genes. Following the production of p-coumaroyl-CoA, the flavonoid biosynthesis pathway proper begins. nih.govnih.gov

Key enzymes and their roles in the pathway leading to flavonols are detailed below:

| Enzyme | Abbreviation | Gene(s) | Function |

| Phenylalanine ammonia-lyase | PAL | PAL | Catalyzes the first step in the phenylpropanoid pathway, converting phenylalanine to cinnamic acid. mdpi.comfrontiersin.org |

| Cinnamic acid 4-hydroxylase | C4H | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.comfrontiersin.org |

| 4-coumarate:CoA ligase | 4CL | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA, the entry point for flavonoid synthesis. mdpi.comfrontiersin.org |

| Chalcone (B49325) synthase | CHS | CHS | A pivotal enzyme that catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comnih.govteascience.in |

| Chalcone isomerase | CHI | CHI | Catalyzes the stereospecific isomerization of naringenin chalcone into naringenin, a key flavanone (B1672756) intermediate. frontiersin.orgoup.com |

| Flavanone 3-hydroxylase | F3H | F3H | Hydroxylates flavanones (like naringenin) to produce dihydroflavonols (like dihydrokaempferol). frontiersin.orgoup.com |

| Flavonoid 3',5'-hydroxylase | F3′5′H | F3′5′H | Introduces hydroxyl groups at the 3' and 5' positions of the B-ring of dihydroflavonols or flavonols. frontiersin.orgoup.com |

| Flavonol synthase | FLS | FLS | A key enzyme that converts dihydroflavonols (e.g., dihydroquercetin) into their corresponding flavonols (e.g., quercetin) by introducing a double bond. mdpi.comhep.com.cnoup.com |

| Dihydroflavonol 4-reductase | DFR | DFR | Reduces dihydroflavonols to leucoanthocyanidins, a branch point towards anthocyanin and proanthocyanidin (B93508) synthesis. oup.comfrontiersin.org |

| Anthocyanidin synthase | ANS | ANS | Also known as leucoanthocyanidin dioxygenase (LDOX), it oxidizes leucoanthocyanidins to form colored anthocyanidins. mdpi.comoup.com |

| Anthocyanidin reductase | ANR | ANR | Converts anthocyanidins to epicatechins, a class of flavan-3-ols. mdpi.comnih.gov |

| Leucoanthocyanidin reductase | LAR | LAR | Converts leucoanthocyanidins to catechins, another class of flavan-3-ols. mdpi.comoup.com |

| UDP-glycosyltransferase | UFGT | UFGT | Transfers a sugar moiety from UDP-sugar to the flavonoid aglycone, a final step in the formation of many flavonoid glycosides. oup.comoup.com |

This table provides a summary of key enzymes and their functions in the flavonoid biosynthetic pathway.

The expression of these genes is highly regulated and can vary between different tissues and developmental stages in Camellia species. frontiersin.orgnih.gov For instance, research on golden Camellia has identified CnFLS1, CnCHS, CnF3'H, and CnUFGT as crucial genes in the specific pathway for flower color development. oup.comnih.gov

Integration with the Phenylpropanoid Pathway

Genetic and Transcriptomic Regulation of this compound and Related Flavonols

The biosynthesis of this compound is tightly controlled at the genetic and transcriptomic levels. Advanced molecular techniques have provided significant insights into the regulatory networks governing the production of this and other related flavonols in Camellia.

Transcriptomic analyses, such as RNA-sequencing (RNA-seq), have been instrumental in identifying genes involved in flavonoid biosynthesis in Camellia. hep.com.cngeneticsmr.orgmdpi.comnih.gov By comparing the transcriptomes of different Camellia varieties or tissues with varying flavonol content, researchers can pinpoint differentially expressed genes (DEGs) that are likely involved in the biosynthetic pathway. oup.commdpi.comnewswise.com For example, studies have shown that the expression levels of FLS genes are positively correlated with the accumulation of flavonols in the yellow flowers of Camellia species. mdpi.comresearchgate.net Quantitative real-time PCR (qRT-PCR) is often used to validate the expression patterns of candidate genes identified through RNA-seq, confirming their role in specific metabolic pathways. oup.comresearchgate.net This approach has been used to verify the expression of key genes like PAL, C4H, CHS, CHI, F3H, and FLS in Camellia. nih.govnih.gov

Weighted gene co-expression network analysis (WGCNA) is a powerful systems biology approach used to identify clusters (or modules) of highly correlated genes. nih.govacs.org This method has been successfully applied to Camellia transcriptomic data to find modules of co-expressed genes that are associated with the accumulation of specific flavonoids. hep.com.cnresearchgate.netfrontiersin.org WGCNA can identify "hub" genes that are highly connected within a module and are often key regulators or enzymatic players in the associated pathway. hep.com.cnresearchgate.net For instance, FLS has been identified as a hub gene in modules related to flavonol biosynthesis in golden Camellia. hep.com.cnoup.com This analysis helps to construct regulatory networks and identify not only the structural genes but also the transcription factors that control flavonoid production. researchgate.netfrontiersin.org

Plant hormones play a crucial role in regulating secondary metabolism, including the flavonoid biosynthetic pathway. nih.govresearchgate.netnih.gov In Camellia, several hormones have been shown to influence the expression of genes involved in flavonol synthesis.

Abscisic Acid (ABA): ABA treatment has been found to significantly promote the transcription of genes such as NtFLS, NtF3H, and NtANR, leading to the accumulation of various flavonoids. nih.gov In Camellia oleifera, ABA can induce the expression of key enzyme genes like CoPAL1, CoC4H1, and CoF3′H1, thereby promoting the biosynthesis of catechins. mdpi.com

Methyl Jasmonate (MeJA): MeJA is another potent elicitor of flavonoid biosynthesis. mdpi.combiorxiv.org Treatment with MeJA can upregulate the expression of key genes in the flavonoid pathway, including PAL, 4CL, CHS, CHI, C4H, and FLS, in Camellia vietnamensis. nih.gov This hormonal induction leads to the accumulation of various flavonoid compounds. researchgate.netmdpi.com

The interplay of these hormonal signaling pathways with the genetic and transcriptional regulation creates a complex network that finely tunes the production of this compound and other flavonoids in response to developmental cues and environmental stimuli. mdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.org

Co-expression Network Analysis for Gene Identification (e.g., WGCNA)

Metabolic Engineering and Pathway Reconstruction Studies

Metabolic engineering provides powerful tools for understanding and manipulating the complex biosynthetic pathways of plant secondary metabolites, including flavonols like this compound. By reconstructing these pathways in well-understood host systems and modulating regulatory networks, researchers can enhance the production of desired compounds for nutritional or pharmaceutical purposes.

Heterologous Expression Systems for Flavonol Production (e.g., Nicotiana benthamiana, Tomato)

Heterologous expression, the process of expressing genes in a host organism that does not naturally have them, is a cornerstone of metabolic engineering. Nicotiana benthamiana and tomato (Solanum lycopersicum) are two widely used platforms for studying and engineering the flavonoid pathway due to their well-established genetic tools and distinct characteristics.

Nicotiana benthamiana is favored for transient expression assays, which allow for rapid testing of gene function. frontiersin.orgfrontiersin.org This system enables researchers to quickly co-express multiple genes to reconstruct a biosynthetic pathway and analyze the resulting metabolites. frontiersin.orgnih.gov For instance, the production of the methylated flavone (B191248) chrysoeriol (B190785) was achieved in N. benthamiana by co-expressing five enzymes that constitute a shortened four-step pathway. frontiersin.org In the context of complex flavonol glycosides, transient expression in N. benthamiana has been used to produce specific intermediates of the anti-diabetic compound montbretin A. nih.gov However, these studies often reveal bottlenecks, such as the limited availability of precursors like myricetin, which necessitates further engineering of the host's endogenous flavonol pathway. nih.gov

Tomato is a major global vegetable crop, making it an attractive target for stable transformation to enhance its nutritional value. santannapisa.it Tomato fruits naturally contain small amounts of flavonoids, primarily naringenin chalcone and the flavonol rutin (B1680289), which are mostly found in the peel. nih.govresearchgate.net Numerous efforts have focused on increasing the flavonoid content in the fruit flesh, a tissue that typically does not produce them. nih.govresearchgate.net

A landmark study successfully reconstructed the flavonol biosynthetic pathway of golden Camellia (Camellia nitidissima), the source of this compound, in both N. benthamiana and tomato. oup.com Researchers first identified key structural genes in C. nitidissima, including multiple flavonol synthase (FLS) genes. The enzyme CnFLS1 showed high catalytic activity in converting dihydroquercetin to quercetin. oup.com By expressing these key Camellia genes in tomato, the engineered plants accumulated a variety of novel flavonols derived from the heterologous pathway, including camelliaside A and this compound, demonstrating the feasibility of producing complex, non-native compounds in a staple food crop. oup.com

Previous work in tomato engineering highlighted the complexity of regulating the flavonoid pathway. The heterologous expression of maize transcription factor genes Lc and C1 was sufficient to upregulate the pathway in tomato fruit flesh, leading to a significant accumulation of the flavonol kaempferol (B1673270). nih.govresearchgate.net However, this did not result in the production of anthocyanins, indicating that the introduced transcription factors did not activate all necessary downstream genes, such as flavonoid 3'5'-hydroxylase (F3'5'H), in this specific host tissue. santannapisa.itnih.gov This underscores that successful metabolic engineering requires a deep understanding of both the introduced genes and the host's existing metabolic and regulatory networks.

Table 1: Novel Flavonols Produced in Tomato Fruit Flesh Engineered with Camellia nitidissima Genes This interactive table summarizes the key new compounds identified in genetically modified tomatoes, demonstrating the successful reconstruction of the golden Camellia flavonol pathway.

| Compound Class | Specific Compound Identified | Precursor from Camellia Pathway |

| Flavonol Glycoside | Kaempferol 3-O-glucoside | Kaempferol |

| Flavonol Glycoside | Quercetin 3-O-glucoside | Quercetin |

| Flavonol Glycoside | Kaempferol 3-O-rutinoside | Kaempferol |

| Flavonol Glycoside | Camelliaside A | Kaempferol |

| Flavonol Glycoside | This compound | Quercetin |

Strategies for Modulating Flavonoid Accumulation in Plants

Enhancing the accumulation of specific flavonoids in plants can be achieved through several metabolic engineering and cultivation strategies. These approaches aim to overcome rate-limiting steps, divert metabolic flux towards the desired compounds, and respond to regulatory cues.

Genetic and Transcriptional Regulation: A primary strategy involves the manipulation of transcription factors (TFs), which act as master switches to regulate multiple structural genes in a biosynthetic pathway. nih.govoup.com The R2R3-MYB family of TFs are well-known regulators of flavonoid biosynthesis. nih.govfrontiersin.org

Overexpression of Activators: Ectopic expression of certain MYB TFs can significantly boost flavonoid production. For example, overexpressing AtMYB12 from Arabidopsis thaliana in licorice (Glycyrrhiza inflata) hairy roots led to a threefold increase in total flavonoids and a fivefold increase in licochalcone A. frontiersin.orgnih.gov This same TF was also shown to increase rutin and kaempferol rutinoside levels when expressed in tobacco. frontiersin.org

Modulating Competing Pathways: Some TFs can be used to suppress competing branches of the phenylpropanoid pathway. For instance, certain MYB TFs upregulate flavonol biosynthetic genes while inhibiting the branch leading to anthocyanins, thereby channeling precursors toward flavonol accumulation. mdpi.com

Engineering Structural Genes: Directly overexpressing key, rate-limiting enzyme-encoding genes is another effective approach. Genes such as chalcone synthase (CHS), the first committed enzyme in the flavonoid pathway, chalcone isomerase (CHI), and flavonol synthase (FLS) are common targets. nih.govencyclopedia.pub Increasing the expression of these genes can help overcome bottlenecks in the production of flavonols. oup.com

Optimization of Growth Conditions and Elicitation: Flavonoid biosynthesis is highly responsive to environmental and external stimuli, a fact that can be leveraged to increase accumulation.

Light and Temperature: Light, particularly UV-B radiation, is a potent inducer of flavonoid biosynthesis as these compounds provide photoprotection. frontiersin.org Temperature also plays a crucial role; low temperatures have been shown to significantly increase the accumulation of flavonoids and anthocyanins in various species, including maize and Arabidopsis. frontiersin.orgfrontiersin.org

Hormonal and Elicitor Treatment: Plant hormones and signaling molecules can modulate flavonoid production. nih.gov Application of substances like methyl jasmonate and salicylic (B10762653) acid can alter the expression of key biosynthetic genes and upregulate the pathway. frontiersin.org Sugars, particularly sucrose, can also act as signaling molecules that strongly upregulate genes for both flavonoid and anthocyanin biosynthesis. mdpi.com

Table 2: Overview of Strategies to Modulate Flavonoid Accumulation This interactive table outlines common methods used to increase the content of flavonoids in plants, with examples of their application.

| Strategy | Method | Example Application/Target | Reference |

| Genetic Engineering | Overexpression of Transcription Factors (e.g., AtMYB12) | Enhanced licochalcone A in Glycyrrhiza inflata hairy roots. | frontiersin.orgnih.gov |

| Genetic Engineering | Overexpression of Structural Genes (e.g., CHI) | Increased flavonols in tomato fruit peel. | santannapisa.itnih.gov |

| Genetic Engineering | Suppression of Competing Pathways (e.g., Anthocyanin branch) | Diverting flux to flavonols by selecting specific MYB regulators. | mdpi.com |

| Growth Conditions | Application of UV-B Radiation | General induction of flavonoid biosynthesis for photoprotection. | frontiersin.org |

| Growth Conditions | Low-Temperature Treatment | Increased anthocyanin content in maize leaves. | frontiersin.org |

| Elicitation | Treatment with Methyl Jasmonate | Upregulation of MYC transcription factors, enhancing flavonoid accumulation. | frontiersin.org |

| Elicitation | Sucrose Treatment | Upregulation of flavonoid and anthocyanin pathway genes in Arabidopsis. | mdpi.com |

Enzymatic Transformations and Derivatives of Camelliaside C

Enzymatic Hydrolysis of Camelliaside C

Enzymatic hydrolysis offers a precise method for cleaving the glycosidic bonds of this compound. This biotransformation process can be controlled to yield specific products, such as the aglycone kaempferol (B1673270) or intermediate glycosides like astragalin (B1665802). The structure of this compound is kaempferol 3-O-β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside. google.comresearchgate.netjst.go.jp

The complete enzymatic hydrolysis of this compound and related glycosides from tea seeds results in the production of its aglycone, kaempferol. nih.gov Studies have shown that a combination of specific enzymes is necessary for the complete removal of the sugar moieties. For instance, a mixture of β-galactosidase and hesperidinase has been successfully used to convert kaempferol glycosides from green tea seed extract into kaempferol with a purity of over 95%. nih.gov In this process, the enzymes work sequentially to break down the complex sugar chain attached to the kaempferol backbone. nih.gov Another approach involves using multi-enzyme complexes like Viscozyme, which contains a broad range of carbohydrate-hydrolyzing enzymes and can perform non-specific hydrolysis to transform camelliasides A and B directly into kaempferol. researchgate.netresearchgate.net

Partial enzymatic hydrolysis of this compound can yield intermediate glycosides. A notable example is the formation of astragalin (kaempferol-3-O-glucoside). researchgate.netjst.go.jpresearchgate.netthegoodscentscompany.com This transformation involves the selective cleavage of the terminal galactose unit from the disaccharide chain of this compound, leaving the glucose moiety attached to the kaempferol core. jst.go.jp The structure of this compound was originally confirmed in part by its enzymatic conversion to astragalin. researchgate.netjst.go.jp Similarly, enzymatic hydrolysis of related compounds from tea seed extract, such as camelliaside A and B, can produce other intermediates like the diglycoside nicotiflorin. nih.govphytopurify.comacs.org

The outcome of the enzymatic hydrolysis of this compound and its related compounds is highly dependent on the specificity of the enzymes used. Several commercial enzyme complexes have been studied for their effects on flavonol triglycosides from tea seed extract. researchgate.netresearchgate.net

Beta-Galactosidase : This enzyme specifically targets and hydrolyzes the β-D-galactosyl moiety. In studies on the related camelliaside A, β-galactosidase selectively induced its hydrolysis. nih.govacs.org It is a key component in the mixture used for the complete conversion of kaempferol glycosides to kaempferol. nih.gov

Hesperidinase : This enzyme preparation, which often contains α-L-rhamnosidase and β-D-glucosidase activities, is effective in hydrolyzing complex flavonoid glycosides. nih.govmdpi.com It is used in combination with β-galactosidase to remove the remaining glycosidic residues after the initial cleavage of galactose or xylose, leading to the formation of the aglycone kaempferol. nih.gov

Ultraflo, Celluclast, and Shearzyme : These commercial enzyme complexes have demonstrated selective hydrolysis capabilities. In studies on camelliaside B (kaempferol 3-O-[2-O-β-D-xylopyranosyl-6-O-α-L-rhamnopyranosyl]-β-D-glucopyranoside), Ultraflo, Celluclast, and Shearzyme were found to selectively hydrolyze the xylosyl moiety, primarily producing a kaempferol diglycoside. researchgate.netresearchgate.net Celluclast is a cellulase (B1617823) preparation from Trichoderma reesei and its activity can be enhanced by accessory enzymes that remove non-cellulosic polysaccharides. researchgate.net Shearzyme is known to contain endo-1,4-β-xylanase activity. doi.org

Dextrozyme : This enzyme complex, which contains glucoamylase, shows different specificity. pubcompare.airesearchgate.netnih.govresearchgate.net When applied to tea seed extract containing camelliasides, it primarily yields a monoglycoside, indicating a more extensive hydrolysis than the previously mentioned complexes but not complete conversion to the aglycone. researchgate.netresearchgate.net

Table 1: Specificity of Various Enzymes on Camelliasides

Formation of Intermediate Glycosides (e.g., Astragalin)

Chemical Synthesis of this compound Analogs and Modified Glycosides

Chemical synthesis provides a pathway to create analogs of this compound that are not found in nature. This involves either building the entire molecule from scratch or, more commonly, modifying the natural flavonoid structure and attaching different sugar moieties. sioc-journal.cn

The formation of the O-glycosidic bond between the flavonoid aglycone and the sugar is a critical step in synthesizing analogs. Several methods have been developed for this purpose. sioc-journal.cn

Koenigs-Knorr Reaction : This is a classical method for forming glycosidic bonds, involving the reaction of a glycosyl halide (like an acetylated glucopyranosyl bromide) with an alcohol (a hydroxyl group on the flavonoid) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. nih.govnih.govnumberanalytics.com This method has been applied to synthesize various flavonoid glycosides. nih.govtandfonline.com However, its success can be limited, and sometimes the desired glycosylated products are not formed or are obtained in low yields. nih.gov

Glycosyl Trichloroacetimidates : This approach uses glycosyl trichloroacetimidates as glycosyl donors. sioc-journal.cnrsc.org The reaction is typically activated by a catalytic amount of a Lewis acid. rsc.org This method is considered highly efficient and is frequently used in the synthesis of complex natural glycosides due to the mild reaction conditions required. rsc.orgrsc.org

Phase-Transfer Catalysis (PTC) : This method can be used for glycosylation under basic conditions. researchgate.net It has been employed for the glycosylation of flavonoids like 7-hydroxyl apigenin. researchgate.net

Other Donor Types : Glycosyl ortho-alkynylbenzoates have been used as effective donors for the glycosylation of flavonoid hydroxyl groups that are typically unreactive, such as the 5-OH group, which is involved in a strong intramolecular hydrogen bond. rsc.org

Creating analogs of this compound also involves modifying the kaempferol (aglycone) part of the molecule. This requires strategies of selective protection and deprotection of the four hydroxyl groups on the kaempferol ring to direct glycosylation to a specific position. nih.govresearchgate.net The reactivity of the hydroxyl groups on a flavonoid generally follows the order 7-OH > 4'-OH > 3-OH > 5-OH. researchgate.net The 5-OH group is the least reactive due to its hydrogen bond with the adjacent carbonyl group. nih.gov

Synthetic strategies often involve:

Peracylation : Initially protecting all hydroxyl groups on the kaempferol molecule, for example, through acetylation. researchgate.net

Regioselective Deprotection : Selectively removing a protecting group from a specific hydroxyl group. For instance, the most reactive 7-O-acyl group can be selectively removed using reagents like thiophenol and imidazole, making the 7-OH available for glycosylation. researchgate.net

Glycosylation : Introducing a sugar moiety at the newly deprotected hydroxyl group using one of the methods described in section 4.2.1. researchgate.net

Final Deprotection : Removing all remaining protecting groups from the flavonoid and the sugar to yield the final modified glycoside. researchgate.net

This multi-step process allows for the creation of a wide variety of kaempferol glycoside analogs with different sugar units attached at different positions, which are structurally related to this compound.

Table 2: List of Compounds

Molecular Mechanisms of Biological Activity

Interaction with Cellular Pathways and Components

Camelliaside C has demonstrated specific inhibitory effects on pro-inflammatory enzymes. A key target is Arachidonate (B1239269) 5-Lipoxygenase (A5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. jst.go.jpprobiologists.com Research has shown that this compound inhibits the activity of A5-LOX in rat basophilic leukemia cells (RBL-1). jst.go.jp

The inhibitory concentration (IC50) for this effect was determined to be 1.4×10⁻⁴ M. jst.go.jp This positions this compound among other flavonol glycosides, such as Camelliaside A and B, which also exhibit inhibitory effects on this enzyme. jst.go.jp The inhibition of the 5-lipoxygenase pathway is a significant therapeutic target for managing a variety of inflammatory diseases. probiologists.comfrontiersin.org

Table 1: Inhibitory Effect of this compound and Related Compounds on Arachidonate 5-Lipoxygenase (5-LO)

| Compound | Cell Line | IC50 Value (µM) | Source |

| This compound | RBL-1 | 140 | jst.go.jp |

| Camelliaside A | RBL-1 | 390 | caymanchem.com |

This compound is understood to modulate cellular functions by intervening in critical signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of gene expression involved in inflammation, immune response, cell proliferation, and survival. nih.govmdpi.complos.org Dysregulation of this pathway is linked to numerous chronic inflammatory diseases and cancers. nih.govplos.org

Polyphenols isolated from Camellia species have been shown to suppress the NF-κB signaling pathway in lipopolysaccharide (LPS)-induced macrophages. nih.gov The mechanism of suppression often involves inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. plos.orgnih.gov This action prevents the phosphorylation and nuclear translocation of the NF-κB p65 subunit, a critical step for its activation. nih.govnih.gov By blocking the activation of NF-κB, this compound can effectively down-regulate the expression of various pro-inflammatory and pro-survival genes. nih.govplos.org

Enzyme Inhibition and Modulation (e.g., Arachidonate 5-Lipoxygenase inhibition in RBL-1 cells)

Reactive Oxygen Species Scavenging and Antioxidant Mechanisms

A significant aspect of this compound's biological activity is its capacity to counteract oxidative stress through the scavenging of reactive oxygen species (ROS). nih.govfrontiersin.org ROS, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (·OH), and hydrogen peroxide (H₂O₂), are byproducts of normal metabolism that, in excess, can cause damage to lipids, proteins, and DNA. nih.govnih.gov

Flavonoids and their glycosides, including this compound, possess potent antioxidant properties through two primary mechanisms:

Direct Scavenging: They can directly neutralize free radicals. Extracts from Camellia japonica, containing related flavonols like kaempferol (B1673270), have been shown to scavenge superoxide anions and hydroxyl radicals in cell-free systems. nih.gov

Induction of Antioxidant Enzymes: They can enhance the body's endogenous antioxidant defenses by increasing the expression and activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govfrontiersin.org These enzymes work in concert to convert highly reactive species into less harmful molecules like water and oxygen. nih.govfrontiersin.org

The glycosylation of flavonols, as seen in this compound, has been suggested to enhance their ROS scavenging capacity compared to their free aglycone forms. frontiersin.org This dual-action antioxidant capability helps maintain cellular redox homeostasis and protects against oxidative damage. nih.govmdpi.com

Modulation of Gene Expression and Protein Dynamics in Cellular Contexts

The regulation of cellular signaling pathways by this compound, particularly the NF-κB pathway, directly translates to the modulation of gene expression. nih.govd-nb.info As a transcription factor, NF-κB controls a suite of genes responsible for inflammation and cell cycle progression. plos.org By inhibiting NF-κB activation, this compound can down-regulate the transcription of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, as well as proteins involved in cell proliferation such as Cyclin D1. nih.govplos.org

The dynamic regulation of gene expression is a complex process that can be influenced at multiple levels, including post-transcriptional modifications of mRNA. nih.gov While direct evidence for this compound is emerging, other polyphenols have been shown to influence gene expression by affecting chromatin structure and the binding of transcriptional machinery. embopress.org For example, the polyphenol resveratrol (B1683913) can repress NF-κB-regulated transcription by activating the SIRT1 deacetylase, leading to changes in histone acetylation and reduced recruitment of RNA polymerase II to specific gene promoters. embopress.org Such mechanisms highlight how natural compounds can exert precise control over gene and protein dynamics. nih.govelifesciences.org

Interplay with Cellular Metabolism and Nutrient Utilization Pathways (e.g., glycolysis, TCA cycle)

Cellular metabolism, particularly the central energy pathways of glycolysis and the tricarboxylic acid (TCA) cycle, is fundamental to cell function, survival, and proliferation. creative-proteomics.com Glycolysis, occurring in the cytoplasm, breaks down glucose into pyruvate, which then enters the mitochondria to fuel the TCA cycle. creative-proteomics.com The TCA cycle is a hub for the oxidation of carbohydrates, fats, and proteins, generating ATP and metabolic intermediates essential for biosynthesis. bevital.no

The intermediates of the TCA cycle also function as signaling molecules that can influence cellular processes like gene expression through epigenetic modifications. bevital.nonih.gov While direct studies linking this compound to the modulation of glycolysis or the TCA cycle are not yet prevalent, many polyphenols are known to influence cellular energy metabolism. They can affect nutrient utilization and the activity of metabolic enzymes. Given the central role of these pathways in providing energy and building blocks for the cellular processes that this compound influences (such as inflammation and proliferation), it is plausible that it may exert some of its effects through an interplay with cellular metabolism.

Structure Activity Relationship Sar Studies

Correlating Glycosylation Patterns with Biological Response

Glycosylation, the attachment of sugar moieties to the flavonoid backbone, is a critical determinant of the biological activity of compounds like Camelliaside C. The number, type, and linkage of these sugar units can significantly influence the molecule's solubility, stability, bioavailability, and ultimately, its mechanism of action. ontosight.ai

| Feature | Influence on Biological Response |

| Number of Sugars | Affects solubility and bioavailability. |

| Type of Sugar | Different monosaccharides can alter target specificity and binding affinity. |

| Linkage Position | The point of attachment on the aglycone influences the molecule's three-dimensional shape. |

| Inter-sugar Linkages | The way sugars are connected in di- or trisaccharides impacts overall structure and activity. |

Comparative Analysis of the Aglycone (Kaempferol) versus Glycosides

The core of this compound is the aglycone kaempferol (B1673270), a well-studied flavonol with its own spectrum of biological activities. nih.gov Comparing the activity of the aglycone with its glycosylated forms, such as this compound, is essential for understanding the role of the sugar moieties.

The addition of sugar units generally increases the water solubility of the flavonoid, which can affect its absorption and distribution in biological systems. However, the glycosylation can also modulate the intrinsic activity of the aglycone. For example, in studies of antiglycation activity, both kaempferol and its glycosides have shown inhibitory effects. researchgate.netresearchgate.net One study found that while the isolated kaempferol was active against α-amylase, both kaempferol and its rhamnoside derivative inhibited glycation, suggesting that the sugar moiety is crucial for certain activities. researchgate.net The aglycone, kaempferol, has been reported to modulate key elements in cellular signaling pathways related to apoptosis, angiogenesis, and inflammation. nih.gov The glycoside form may act as a pro-drug, being hydrolyzed in the body to release the active kaempferol aglycone, or the entire glycoside may interact differently with cellular targets.

Table 6.2: Comparative Activity Profile

| Compound | Biological Activity | Research Finding |

|---|---|---|

| Kaempferol (Aglycone) | Anti-cancer, Antioxidant | Modulates signaling pathways involved in apoptosis and angiogenesis. nih.gov Inhibits VEGF expression. nih.gov |

| Anti-glycation | Shows inhibitory activity against glycation. researchgate.net | |

| α-amylase inhibition | Demonstrates inhibitory activity. researchgate.net | |

| Kaempferol Glycosides | Anti-glycation | Sugar derivatives possess promising antiglycation activity. researchgate.netresearchgate.net |

Investigation of Sugar Moiety Influence on Activity (e.g., Galactose-Glucose Disaccharide)

This compound is specifically defined by its disaccharide moiety, a β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside attached at the 3-position of kaempferol. ontosight.aijst.go.jp The nature of this galactose-glucose unit is critical to its specific biological profile. Disaccharides are composed of two monosaccharide units joined by a glycosidic linkage, and their hydrolysis is required to break them down into their constituent monosaccharides. libretexts.org

The metabolism of galactose and glucose, the constituent sugars of this compound's side chain, is a well-understood process. mhmedical.com Galactose is primarily converted to glucose through the Leloir pathway. mhmedical.com The presence of both sugars can have complex effects on metabolic pathways. For example, studies on hepatic glycogen (B147801) synthesis have shown that the presence of galactose can alter the pathway contributions from glucose. nih.gov In enzymatic reactions, the presence of galactose can sometimes act as an inhibitor, as seen with certain β-galactosidases, where galactose addition reduced enzyme activity more significantly than glucose addition. nih.gov This suggests that the specific disaccharide of this compound could influence its interaction with enzymes and receptors differently than a simple glucose or galactose monosaccharide. The specific (1→2) linkage between galactose and glucose further defines the three-dimensional structure of the sugar chain, which can affect its binding affinity to biological targets.

Computational Approaches for SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become indispensable tools for elucidating the SAR of natural products like this compound. glycoscience.ru These techniques allow for the prediction of binding affinities and interaction modes between a ligand (this compound) and a biological target, such as an enzyme or receptor. mdpi.com

Molecular docking studies performed on phytochemicals from Camellia sinensis have successfully identified potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases. nih.govnih.gov In a typical docking study, the three-dimensional structure of the target protein is obtained, and computational algorithms are used to fit the ligand into the active site. nih.gov The output provides a score, such as the ChemGauss4 score, which estimates the strength of the ligand-protein interaction, with more negative values indicating a stronger predicted binding affinity. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. mdpi.com For related compounds, molecular dynamics simulations have been used to assess the stability of the docked complexes over time. nih.govnih.gov Such computational approaches can guide the synthesis of more potent and selective analogs by predicting how structural modifications might affect binding.

Comparison of SAR with Related Flavonol Glycosides (e.g., Camelliaside A, Camelliaside B)

This compound is often isolated alongside its structural relatives, Camelliaside A and Camelliaside B, from sources like the seeds of Camellia sinensis. jst.go.jpglycoscience.ru Comparing the biological activities of these closely related compounds provides direct insight into their SAR.

Camelliaside A, B, and C have all demonstrated inhibitory effects on the arachidonate (B1239269) 5-lipoxygenase enzyme, with this compound showing an IC₅₀ value of 1.4 x 10⁻⁴ M. jst.go.jpglycoscience.rucapes.gov.br This indicates that the core kaempferol glycoside structure is important for this specific activity. The primary structural difference between these camelliasides lies in their glycosylation. While this compound has a galactose-glucose disaccharide, Camelliasides A and B possess different sugar arrangements. For instance, Camelliaside A is a triglycoside. This variation in the number and type of sugar units likely accounts for any observed differences in potency or secondary activities. A study on flavonoid glycosides from Camellia fascicularis highlighted that among five different glycosides, one demonstrated significantly superior antioxidant activity, reinforcing the idea that the specific structure of the glycoside is a key determinant of its efficacy. mdpi.com

Table 6.5: Comparative Inhibitory Activity on Arachidonate 5-Lipoxygenase

| Compound | Source | IC₅₀ (M) |

|---|---|---|

| Camelliaside A | "Tea seed cake" (Camellia sinensis) | Exhibited inhibitory effect jst.go.jpglycoscience.ru |

| Camelliaside B | "Tea seed cake" (Camellia sinensis) | Exhibited inhibitory effect jst.go.jpglycoscience.ru |

| This compound | "Tea seed cake" (Camellia sinensis) | 1.4 x 10⁻⁴ jst.go.jpglycoscience.ru |

Advanced Analytical Methodologies in Camelliaside C Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is a cornerstone of chemical analysis, providing deep insights into the molecular structure and concentration of substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By measuring the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H-NMR provides information about the hydrogen atoms in a molecule. In the context of Camelliaside C, ¹H-NMR spectra are used to identify the number of different types of protons, their electronic environments, and their proximity to other protons.

¹³C-NMR offers direct insight into the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule produces a distinct signal, revealing the total number of carbon atoms and their chemical environments. bhu.ac.insavemyexams.com While ¹³C has a low natural abundance (about 1.1%), techniques like proton decoupling are used to simplify the spectra and enhance signal intensity. bhu.ac.in

For related compounds like Camelliagenin A, detailed ¹H and ¹³C NMR studies, including two-dimensional techniques like DQCOSY, TOCSY, HMQC, and HMBC, have been crucial for the complete assignment of their spectra. researchgate.net

Mass Spectrometry (MS, FAB-MS, ESI-MS, UHPLC-TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. wikipedia.orglibretexts.org

Fast Atom Bombardment (FAB-MS) is a "soft" ionization technique where a high-energy beam of atoms strikes a sample dispersed in a liquid matrix, producing ions with minimal fragmentation. libretexts.orgtaylorandfrancis.com This method is particularly useful for determining the molecular masses of large and non-volatile molecules. taylorandfrancis.com

Electrospray Ionization (ESI-MS) is another soft ionization technique that is well-suited for analyzing large biomolecules. libretexts.org It involves applying a high voltage to a liquid to create an aerosol, which then generates ions. ESI is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. wikipedia.orgmdpi.com

Ultra-High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UHPLC-TOF-MS) combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of TOF-MS. This hyphenated technique is invaluable for identifying and quantifying compounds in complex samples, such as traditional Chinese medicines. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. technologynetworks.com This technique is used to quantify the concentration of a substance and can provide information about the presence of chromophores, which are the parts of a molecule that absorb light. msu.edu The absorbance is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. sci-hub.se UV-Vis spectroscopy is a simple, non-destructive, and cost-effective method. sci-hub.se The typical wavelength range for these spectrophotometers is between 200 and 800 nm. msu.edusci-hub.se For instance, analysis of honey samples has shown distinct absorption bands that can help in identifying adulteration. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule's vibrational and rotational energy levels. vscht.cz It is a powerful tool for identifying the functional groups present in a compound. scirp.org Fourier-transform infrared spectroscopy (FTIR) is a modern version of the technique that offers advantages such as speed and high sensitivity. scirp.org Studies on Camellia nitidissima have utilized FTIR to differentiate between various parts of the plant, such as flowers, leaves, and seeds, by analyzing their unique spectral fingerprints. frontiersin.orgnih.govresearchgate.net

Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Preparative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov

Quantitative Analysis : Reversed-phase HPLC (RP-HPLC) is a common mode used for the analytical separation of compounds like this compound. asianpubs.org In this technique, a non-polar stationary phase is used with a polar mobile phase. By developing a specific gradient elution method, a satisfactory separation of this compound from tea seed extracts has been achieved. asianpubs.org For instance, a linear gradient of acetonitrile (B52724) and water with a C18 column can be employed. asianpubs.org An efficient HPLC method was also developed for quantifying various catechins and other compounds in tea. researchgate.net

Preparative Analysis : Preparative HPLC is used to isolate and purify larger quantities of a specific compound from a mixture. ijcpa.in The principles are the same as analytical HPLC, but it is performed on a larger scale with higher concentrations and volumes. ijcpa.in This technique is crucial for obtaining pure this compound for further structural and biological studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis in Camellia Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds that constitute the aromatic profile of products derived from Camellia sinensis. mdpi.com The methodology is frequently enhanced by coupling it with headspace solid-phase microextraction (HS-SPME), a solvent-free and efficient sample preparation method for extracting volatile compounds from a sample matrix. nih.gov The combined HS-SPME/GC-MS approach is lauded in Camellia research for its high accuracy, efficiency, rapid qualitative capabilities, and operational simplicity. mdpi.comnih.gov

The application of GC-MS has enabled the comprehensive characterization of the volatile chemistry of tea. For instance, an analysis of the renowned Longjing green tea identified 60 common volatile compounds, with terpenes and esters emerging as the predominant chemical classes. nih.gov In a study focused on different aroma profiles of baked green tea, GC-MS analysis identified 43 distinct volatile compounds, with alcohols and esters being the most abundant. mdpi.com This research highlighted that the specific composition and relative abundance of these volatiles are key differentiators between teas with tender versus floral-like aromas. mdpi.com

GC-MS is also instrumental in comparative studies of volatile profiles across different tea cultivars, processing methods, and geographical origins. A study comparing Turkish green and black teas using HS-SPME/GC-MS identified 21 volatile compounds in green tea and 16 in black tea, each with a unique set of major components. dergipark.org.tr Research on scented green teas has utilized GC-MS to distinguish the aromatic signatures imparted by different botanicals such as jasmine, osmanthus, and rose. mdpi.com Furthermore, the influence of seasonal changes on the volatile composition of tea leaves has been documented, with one study identifying a total of 95 different volatile compounds across teas produced in spring, summer, and autumn. nih.gov These findings underscore the power of GC-MS to unravel the complex volatile landscape of tea, which is fundamental for quality assessment and for understanding the biochemical origins of its aroma. nih.govnih.gov

Molecular Biology and "Omics" Techniques for Mechanistic Studies

In the realm of Camellia sinensis research, Polymerase Chain Reaction (PCR), especially its quantitative real-time variant (qRT-PCR), alongside gene sequencing, represents a fundamental technological pairing for probing the plant's molecular biology. These methods are indispensable for quantifying gene expression, identifying genetic markers, and deciphering the genetic blueprints that govern the synthesis of secondary metabolites and stress responses.

The validation of gene expression data obtained from high-throughput transcriptomic analyses heavily relies on qRT-PCR. frontiersin.orgmdpi.com For example, it has been employed to confirm the expression patterns of genes that are differentially regulated in response to various nitrogen sources, which in turn affects the biosynthesis of key secondary metabolites. researchgate.net Similarly, qRT-PCR is crucial for validating the expression of genes implicated in the tea plant's reaction to hormonal stimuli and those active during various stages of leaf development. nih.gov The credibility of large-scale RNA-sequencing data is consistently reinforced by the targeted analysis of a selection of genes using qRT-PCR. frontiersin.orgmdpi.com

Gene sequencing has been transformative, culminating in the assembly of the Camellia sinensis var. sinensis draft genome. pnas.org This genomic resource is vital for the identification and functional annotation of genes, providing profound insights into the evolution of the tea genome and the genetic basis of tea quality. pnas.org Through sequencing, researchers have successfully identified candidate genes that are critical to the biosynthetic pathways of important compounds such as catechins and theanine. pnas.org Beyond fundamental research, these molecular techniques have practical applications; for instance, DNA-based PCR assays have been engineered for the swift and sensitive detection of fungal pathogens like Colletotrichum camelliae. nih.gov This molecular diagnostic tool offers a more precise quantification of pathogen presence compared to traditional lesion measurement methods. nih.gov Furthermore, nested-PCR protocols have been optimized for the highly specific detection of pathogens that afflict Camellia species. ajol.info

Transcriptomics, predominantly executed via RNA sequencing (RNA-seq), provides a comprehensive and dynamic view of gene expression within Camellia sinensis. This powerful "omics" approach captures a snapshot of the entire set of RNA transcripts in a given tissue at a specific moment, yielding deep insights into the molecular machinery that directs the biosynthesis of secondary metabolites, governs developmental processes, and orchestrates responses to environmental stress. mdpi.com

A significant body of transcriptomic research has been dedicated to unraveling the pathways that produce the compounds defining tea's quality and flavor. For instance, RNA-seq has been instrumental in identifying genes involved in the biosynthesis of theanine, a unique amino acid that imparts the characteristic "umami" taste to tea. plos.org By analyzing the transcriptomic changes in response to theanine precursors, researchers have pinpointed key genes in its metabolic pathway. plos.org Transcriptomic studies have also shed light on how different forms of nitrogen nutrition impact the expression of genes related to the production of other major secondary metabolites, including flavonoids and caffeine. researchgate.net These analyses have shown that the regulation of these biosynthetic pathways is contingent on both the type of nitrogen available and the duration of the plant's exposure to it. researchgate.net

The application of transcriptomics extends to developmental biology, where it has been used to identify key transcription factors, such as those from the WRKY, ERF, bHLH, and MYB families, that are upregulated during the transition to flowering in tea plants. nih.gov Comparative transcriptomics has revealed that different tissues, like flowers and leaves, employ distinct mechanisms for the biosynthesis of compounds such as terpenoids, flavonols, and catechins. frontiersin.org The advent of long-read sequencing technologies has further refined transcriptome analysis, enabling the capture of full-length transcripts, which is critical for identifying alternative splicing events and improving the accuracy of gene models. bohrium.comnih.gov

Proteomics and metabolomics are advanced "omics" disciplines that facilitate the large-scale investigation of proteins and small-molecule metabolites, respectively. When applied in concert to Camellia sinensis, these technologies provide a holistic and integrated understanding of the complex biochemical networks that underpin tea quality, its physiological responses to environmental stimuli, and the chemical transformations that occur during processing. mdpi.comnih.gov

Metabolomics provides a comprehensive profile of the metabolome, which represents the downstream output of cellular regulatory activities. creative-proteomics.com In tea science, metabolomics has been effectively used to classify and differentiate cultivars based on their unique chemical fingerprints. A notable study integrating metabolomics and proteomics analyzed 23 Chinese tea cultivars, identifying 115 metabolites that were differentially abundant. nih.govresearchgate.net This revealed significant variations in the biosynthetic pathways of amino acids, phenylpropanoids, and flavonoids among cultivars designated for the production of green, white, oolong, and black teas. nih.govresearchgate.net For example, cultivars ideal for green tea production were characterized by higher concentrations of amino acids, whereas those suited for black tea exhibited higher levels of flavanols. nih.govresearchgate.net

Proteomics complements metabolomics by identifying and quantifying the proteins—the enzymes and regulatory molecules—that catalyze and control metabolic fluxes. mdpi.com The integrated analysis of both the proteome and metabolome has been particularly insightful for understanding how factors like leaf maturity influence the chemical composition of tea. nih.gov Such studies have demonstrated that the expression of enzymes involved in amino acid and flavonoid biosynthesis is elevated in the tender bud, correlating with higher concentrations of these metabolites compared to older, more mature leaves. nih.gov This multi-omics strategy has also been applied to map the dynamic biochemical changes during post-harvest processing, such as the withering stage, and to understand the plant's response to external stresses. researchgate.net By correlating shifts in protein abundance with corresponding changes in metabolite levels, researchers can construct a more complete and nuanced model of the regulatory networks that govern the synthesis of key bioactive and flavor compounds in tea. researchgate.net

Research Gaps and Future Perspectives in Camelliaside C Research

Unexplored Aspects of Biosynthetic Regulation and Enzymatic Functionality

The biosynthesis of Camelliaside C, a kaempferol (B1673270) diglycoside, originates from the well-established flavonoid pathway. nih.gov While the core enzymatic steps leading to the kaempferol aglycone are understood, involving key enzymes like chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavonol synthase (FLS), significant knowledge gaps remain, particularly concerning its regulation and final glycosylation steps. nih.govnih.gov The biosynthetic mechanisms for many secondary metabolites in Camellia species are still not fully elucidated. oup.comontosight.ai

A primary research gap is the identification and characterization of the specific UDP-glycosyltransferases (UGTs) responsible for attaching the galactose and glucose moieties to the kaempferol backbone to form this compound. ontosight.ainih.govresearchgate.net Although studies have shown that introducing flavonol biosynthesis genes into tomato can trigger "silent" endogenous glycosylases to produce compounds like this compound, the specific enzymes native to Camellia that perform this sequential glycosylation are unknown. nih.gov Identifying these UGTs is crucial for understanding the precise metabolic route.

Furthermore, the transcriptional regulation of the this compound pathway is largely unexplored. While transcription factors such as MYBs and bHLHs are known to regulate flavonoid biosynthesis in general, their specific roles in controlling the expression of genes for this compound production have not been detailed. nih.govnih.gov The influence of environmental factors and plant hormones on the expression of relevant biosynthetic genes and the subsequent accumulation of this compound represents another significant area for future investigation. researchgate.netnih.govmdpi.com

Comprehensive Elucidation of Molecular Mechanisms at a Systems Level

Current research has hinted at the biological activities of this compound, primarily focusing on its anti-inflammatory properties through the inhibition of enzymes like arachidonate (B1239269) 5-lipoxygenase. researchgate.net However, these studies often examine the effects of crude extracts or a mixture of related compounds, making it difficult to attribute specific effects solely to this compound. foodandnutritionresearch.netfoodandnutritionresearch.net A significant gap exists in understanding its molecular mechanisms of action at a comprehensive, systems-wide level.

Future research should move beyond single-target assays to employ "omics" technologies. Transcriptomics, proteomics, and metabolomics analyses would provide an unbiased, global view of the cellular changes induced by this compound. This approach can help identify the full range of signaling pathways and molecular networks it modulates. For instance, while extracts containing camelliasides have been shown to suppress pro-inflammatory cytokines, the detailed molecular mechanism remains unclear. foodandnutritionresearch.net A systems-level approach could uncover novel targets and provide a more holistic understanding of its bioactivity, which is essential for validating its potential therapeutic applications. researchgate.net

Development of Advanced Analytical Probes and Detection Methods

The detection and quantification of this compound currently rely on established analytical chemistry techniques. tandfonline.com Methods such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and LC-ESI-IT-TOF/MS are powerful tools for the separation, identification, and quantification of flavonol glycosides from plant extracts. mdpi.comlongdom.orgresearchgate.netrsc.org

However, these methods can be time-consuming and require sophisticated laboratory equipment. A significant area for future development is the creation of advanced, high-throughput analytical tools and probes for rapid and sensitive detection. There is a notable lack of biosensors or specific molecular probes for this compound. nih.govscirp.org The development of such technologies could revolutionize research and application in several ways:

Fluorescent Probes: Could allow for real-time imaging of this compound distribution within plant tissues or cellular uptake in biological systems.

Biosensors: Electrochemical or optical biosensors could enable rapid, on-site quantification in agricultural or industrial settings without extensive sample preparation. scirp.orgmdpi.commdpi.com

Specific Antibodies: Monoclonal antibodies specific to this compound could be used to develop highly sensitive immunoassays for quality control of herbal products or for mechanistic studies.

These advanced methods would provide easier, faster, and potentially more sensitive detection, accelerating research into its biosynthesis, pharmacology, and quality control.

Potential for Bioengineering and Sustainable Production of this compound and its Derivatives

Relying on extraction from plant sources can be inefficient and unsustainable. Bioengineering offers a promising alternative for the production of this compound and its derivatives. nih.gov Recent breakthroughs have demonstrated the feasibility of this approach.

A key study successfully reconstructed the flavonol biosynthesis pathway from Camellia nitidissima in tomato plants. nih.goveurekalert.orgyumda.com By introducing five essential genes, the engineered tomatoes were able to produce a range of flavonols, including this compound. nih.goveurekalert.org This work serves as a powerful proof-of-concept for using plant chassis for "de novo" synthesis. Further research could focus on optimizing this system for higher yields or transferring the pathway into more suitable production platforms.

Microbial fermentation is another highly attractive strategy. nih.gov Engineering microorganisms like Saccharomyces cerevisiae (yeast) or E. coli to produce the kaempferol aglycone has already been achieved. nih.gov The subsequent challenge, and a key area for future work, is the functional expression of the specific Camellia glycosyltransferases (once identified) in these microbes to complete the synthesis of this compound. nih.govnih.gov

Additionally, enzymatic and chemoenzymatic synthesis represents a viable path forward. plos.orgresearchgate.netmdpi.comnih.govgoogle.comscielo.br This could involve producing the kaempferol aglycone through fermentation and then using isolated glycosyltransferase enzymes in a cell-free system to attach the sugar moieties, offering high specificity and control over the final product.

| Research Area | Key Gaps | Future Directions |

| Biosynthetic Regulation | - Identification of specific glycosyltransferases (UGTs).- Characterization of transcription factors regulating the pathway.- Understanding environmental/hormonal influences. | - Gene mining and functional characterization of Camellia UGTs.- Transcriptomic studies to identify regulatory networks.- Controlled studies on environmental triggers. |

| Molecular Mechanisms | - Lack of systems-level understanding of bioactivity.- Effects often studied in complex mixtures, not the pure compound. | - "Omics" approaches (transcriptomics, proteomics, metabolomics).- Studies using purified this compound to define specific targets.- Elucidation of complete signaling pathways. |

| Analytical Methods | - Reliance on time-consuming chromatographic methods.- Absence of rapid, field-deployable detection tools. | - Development of fluorescent probes for in-situ imaging.- Creation of electrochemical or optical biosensors.- Generation of specific antibodies for immunoassays. |

| Bioengineering | - Low yield from natural sources.- Glycosyltransferase enzymes from Camellia are uncharacterised. | - Optimization of heterologous production in plants (e.g., tomato) or microbes (e.g., yeast).- Identification and engineering of specific UGTs for microbial hosts.- Development of cell-free enzymatic synthesis systems. |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Camelliaside C in plant extracts, and how can researchers ensure reproducibility?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and a C18 reverse-phase column. Validate the method using parameters like linearity (R² ≥ 0.999), precision (%RSD < 2%), and recovery rates (90–110%) . For reproducibility, document solvent gradients, column temperature, and injection volumes in detail. Cross-validate results with mass spectrometry (LC-MS) to confirm molecular identity .

Q. How can researchers isolate this compound from Camellia species while minimizing co-extraction of structurally similar flavonoids?

- Methodology : Optimize solvent polarity using ethanol-water gradients (70–80% ethanol) during extraction. Employ column chromatography with polyamide resin to separate this compound from interfering compounds like kaempferol derivatives. Confirm purity via NMR (¹H and ¹³C) and compare spectral data with published libraries .

Q. What in vitro models are suitable for preliminary screening of this compound’s antioxidant activity?

- Methodology : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Standardize protocols with ascorbic acid as a positive control. Report IC₅₀ values and ensure triplicate measurements to address variability. Validate findings with cell-based models (e.g., H₂O₂-induced oxidative stress in HepG2 cells) .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s anti-inflammatory effects while addressing interspecies variability?

- Experimental Design :

- Population (P) : Use primary murine macrophages (RAW 264.7) and human peripheral blood mononuclear cells (PBMCs) to compare species-specific responses .

- Intervention (I) : Test this compound at 1–100 μM, with dexamethasone as a control.

- Outcome (O) : Measure TNF-α and IL-6 suppression via ELISA.

- Analysis : Apply ANOVA with post-hoc Tukey tests. Address variability by normalizing data to cell viability (MTT assay) .

Q. What strategies resolve contradictions in this compound’s reported bioavailability and metabolic stability across studies?

- Methodology :

- In vitro : Simulate gastrointestinal digestion using Caco-2 cell monolayers to assess permeability.

- In vivo : Conduct pharmacokinetic studies in rodents, quantifying plasma levels via LC-MS/MS.

- Data Reconciliation : Compare hydrolysis rates in simulated intestinal fluid vs. liver microsomes. Use meta-analysis to identify confounding variables (e.g., administration route, formulation) .

Q. How can researchers optimize this compound’s stability in aqueous solutions for long-term pharmacological studies?

- Approach :

- Degradation Analysis : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.

- Formulation : Test cyclodextrin encapsulation or nanoemulsions to enhance solubility.

- Documentation : Report degradation products via LC-QTOF-MS and assess toxicity .

Methodological Guidelines for Data Handling

Q. What statistical approaches are critical when analyzing this compound’s synergistic effects with other phytochemicals?

- Recommendations :

- Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy.

- Apply principal component analysis (PCA) to disentangle multi-compound interactions.

- Address false discovery rates (FDR) in omics datasets via Benjamini-Hochberg correction .

Q. How should researchers address ethical and reproducibility concerns in animal studies involving this compound?

- Protocols :

- Follow ARRIVE 2.0 guidelines for reporting animal experiments.

- Include sham-operated controls and blinded outcome assessments.

- Deposit raw data in repositories like Figshare or Zenodo for transparency .

Data Presentation Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products